Somapacitan [WHO-DD]
Description
Historical Context of Recombinant Growth Hormone Analog Development
The evolution of growth hormone therapeutics traces back to the mid-20th century, when cadaver-derived pituitary extracts were the sole source of GH. These early preparations, though revolutionary, carried risks of prion transmission, as evidenced by cases of Creutzfeldt-Jakob disease linked to contaminated batches in the 1980s. The advent of recombinant DNA technology in 1985 eliminated these risks, enabling the production of biosynthetic human GH (somatropin) with identical amino acid sequences to endogenous hormone. However, the necessity for daily injections imposed significant compliance challenges, particularly in pediatric populations.
By the 1990s, research shifted toward modifying GH’s pharmacokinetic profile. Initial strategies focused on GH-releasing factor (GRF) analogs, such as [His¹, Val², Gln⁸, Ala¹⁵, Leu²⁷]-hGRF(1-32)-OH, designed to resist enzymatic degradation and prolong GH secretion. While these peptides showed promise in preclinical models, their clinical utility was limited by variable bioavailability and immunogenicity. Concurrently, advances in protein engineering facilitated the development of GH derivatives with enhanced stability. For instance, PEGylation—a method of attaching polyethylene glycol chains—was explored to reduce renal clearance, though it often compromised receptor binding affinity.
The breakthrough came with albumin-binding technologies, inspired by earlier successes in extending the half-lives of insulin detemir and glucagon-like peptide-1 agonists. By engineering GH analogs to bind endogenous albumin, researchers achieved sustained plasma concentrations without altering bioactivity. Somapacitan emerged from this lineage, combining a native GH backbone with a noncovalent albumin-binding moiety to enable weekly dosing. This approach contrasts with earlier long-acting formulations like Nutropin Depot, a microsphere-based GH product discontinued in 2004 due to manufacturing complexities.
Rationale for Long-Acting Growth Hormone Derivatives
The development of long-acting GH derivatives like Somapacitan is grounded in two interrelated objectives: improving patient adherence and mimicking physiological GH secretion patterns . Daily GH injections, while effective, often lead to suboptimal compliance rates of 50–80% in children, partly due to injection fatigue and psychosocial stigma. By reducing dosing frequency, weekly regimens mitigate these barriers, as evidenced by higher adherence rates in clinical trials of Somapacitan.
From a pharmacodynamic perspective, endogenous GH secretion occurs in pulsatile bursts, primarily during sleep, followed by rapid clearance. Traditional daily injections produce supraphysiological GH spikes, whereas long-acting analogs generate flatter pharmacokinetic profiles that more closely approximate natural pulsatility. For example, Somapacitan’s albumin-binding moiety ensures gradual release, maintaining insulin-like growth factor 1 (IGF-1) levels within the therapeutic range without overshoot. In the REAL8 trial, both Somapacitan and daily somatropin achieved comparable IGF-1 responses, validating this approach.
Table 1: Comparative Analysis of Growth Hormone Analog Properties
| Property | Native GH (22 kDa) | Somapacitan (23.2 kDa) | PEGylated GH (40–50 kDa) |
|---|---|---|---|
| Administration Frequency | Daily | Weekly | Weekly |
| Half-Life (hours) | 2–3 | 25–30 | 30–40 |
| Receptor Binding Affinity | High | High | Reduced |
| Molecular Modification | None | Albumin-binding moiety | PEG chains |
Data derived from pharmacokinetic studies.
Structurally, Somapacitan’s design avoids the pitfalls of earlier analogs. Unlike PEGylated GH, which suffers from reduced bioactivity due to steric hindrance, Somapacitan preserves near-native receptor interactions. Its molecular weight (23.2 kDa) remains close to endogenous GH (22 kDa), ensuring efficient tissue penetration and minimal immunogenicity. This contrasts with larger fusion proteins like somatrogon (47 kDa), which incorporate carboxy-terminal peptides from human chorionic gonadotropin to extend half-life but exhibit altered distribution kinetics.
Properties
Key on ui mechanism of action |
Somapacitan binds to the growth hormone receptor and induces intracellular signalling to up-regulate insulin-like growth factor I (IGF-1). IGF-1 causes growth in bones and muscle tissue. Growth hormones more directly cause the fusion of myoblasts and myotubes to cause muscle fibre growth, activate neural stem cells, and induce chondrocyte proliferation. |
|---|---|
CAS No. |
1338578-34-9 |
Molecular Formula |
C54H95N13O20S2 |
Molecular Weight |
1310.5 g/mol |
IUPAC Name |
(2S)-5-[2-[2-[2-[[(2S)-1-amino-6-[[2-[(2R)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-[[(4S)-4-carboxy-4-[[2-[2-[2-[4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoylamino]ethoxy]ethoxy]acetyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H95N13O20S2/c55-39(52(76)77)37-88-38-50(74)57-25-15-14-17-40(51(56)75)60-48(72)35-86-32-30-85-29-27-59-45(69)23-21-41(53(78)79)61-46(70)24-22-42(54(80)81)62-49(73)36-87-33-31-84-28-26-58-44(68)20-16-34-89(82,83)65-47(71)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-43-63-66-67-64-43/h39-42H,1-38,55H2,(H2,56,75)(H,57,74)(H,58,68)(H,59,69)(H,60,72)(H,61,70)(H,62,73)(H,65,71)(H,76,77)(H,78,79)(H,80,81)(H,63,64,66,67)/t39-,40-,41-,42-/m0/s1 |
InChI Key |
VTUYEWRWJTWXPQ-IWWWZYECSA-N |
Isomeric SMILES |
C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)N[C@@H](CCCCNC(=O)CSC[C@@H](C(=O)O)N)C(=O)N)C(=O)O)C(=O)O |
Canonical SMILES |
C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NC(CCCCNC(=O)CSCC(C(=O)O)N)C(=O)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Host Strain Construction
The gene encoding somapacitan’s GH backbone was synthesized and cloned into the Komagataella pastoris (formerly Pichia pastoris) expression system. A synthetic DNA fragment containing the Saccharomyces cerevisiae mating factor α-1 prepro sequence fused to the GH coding sequence was integrated into the PEP4 locus of K. pastoris strain CBS704 via homologous recombination. Multicopy integrants were selected using Zeocin resistance, with strain ySUJ-291 identified as the highest producer through screening in YPD medium.
Fermentation and Secretion
Large-scale fermentation was conducted in a 1.5 L bioreactor under controlled conditions (26°C, pH 6.2). Continuous feeding during the 180-hour growth phase optimized biomass yield and protein secretion. Post-fermentation, the culture broth was harvested by centrifugation (6,000 × g, 30 min), and the supernatant pH was adjusted to 5.5 to stabilize the secreted protein.
Purification Workflow
Purification involved three sequential steps:
-
Affinity Chromatography : Culture supernatant was loaded onto an AlbuPure column equilibrated with 50 mM sodium citrate (pH 5.5). Elution utilized a gradient of 50 mM ammonium acetate (pH 7.0) with 100 mM sodium octanoate to displace HSA-bound impurities.
-
Defatting : Fatty acids were removed via activated charcoal treatment at low pH (4.3), followed by centrifugation and buffer exchange into 50 mM sodium phosphate (pH 7.4).
-
Size Exclusion Chromatography (SEC) : Final polishing used a Superdex 200 26/60 column to isolate monomeric somapacitan-HSA complexes, achieving >98% purity as verified by SDS-PAGE.
Table 1: Key Purification Parameters
| Step | Yield (%) | Purity (%) | Host Cell Protein (ppm) |
|---|---|---|---|
| Affinity Eluate | 85 | 70 | 5,000 |
| Defatted Intermediate | 78 | 90 | 1,200 |
| SEC Pool | 65 | 98 | <100 |
Albumin-Binding Complex Formation and Characterization
HSA:Somapacitan Binding Dynamics
Isothermal titration calorimetry (ITC) revealed two distinct binding sites on HSA:
-
High-affinity site (FA4/FA5) : Dissociation constant (K<sub>D</sub>) = 1.5 × 10<sup>−8</sup> M at 31°C, enthalpically driven with ΔH = −39.6 kJ/mol.
-
Low-affinity site (FA6) : K<sub>D</sub> = 8.1 × 10<sup>−6</sup> M at 25°C, entropically favored with TΔS = 17.0 kJ/mol.
Binding specificity was confirmed via small-angle X-ray scattering (SAXS), showing a 1:2 molar ratio of HSA:somapacitan and a radius of gyration (R<sub>g</sub>) of 41 Å.
Table 2: Thermodynamic Parameters of HSA:Somapacitan Binding
| Parameter | High-Affinity Site (FA4/FA5) | Low-Affinity Site (FA6) |
|---|---|---|
| ΔG (kJ/mol) | −45.6 ± 0.4 | −29.1 ± 0.2 |
| ΔH (kJ/mol) | −39.6 ± 1.3 | −12.1 ± 0.5 |
| TΔS (kJ/mol) | 5.7 ± 1.7 | 17.0 ± 0.7 |
| ΔC<sub>p</sub> (kJ/mol·K) | −1.2 | +0.8 |
Structural Validation by X-ray Crystallography
Co-crystallization of the FcRn:HSAopt:somapacitan ternary complex yielded a 1.95 Å resolution structure (PDB: 6QIO). The albumin-binding side chain was localized to subdomain IIIA of HSA, with hydrophobic interactions dominating at FA4/FA5. Notably, FcRn binding remained unperturbed, confirming compatibility with endogenous albumin recycling.
Analytical Methods for Quality Control
Size Exclusion Chromatography (SEC)
SEC-MALS (multi-angle light scattering) confirmed a monodisperse profile with a molecular weight of 89.2 kDa, consistent with the 1:1 HSA:somapacitan complex.
Surface Plasmon Resonance (SPR)
SPR analysis using a Biacore T200 system quantified binding kinetics to HSA domains. Domain III (residues 381–585) showed the strongest interaction (K<sub>D</sub> = 1.3 × 10<sup>−7</sup> M), aligning with ITC data.
Circular Dichroism (CD) Spectroscopy
Far-UV CD spectra confirmed retention of GH’s α-helical structure (52% helicity) post-modification, ensuring biological activity.
Scalability and Manufacturing Considerations
Industrial-scale production employs a 15,000 L bioreactor with fed-batch fermentation, achieving titers of 3.2 g/L. Process-related impurities (host cell proteins, DNA) are reduced to <0.1 ppm via tangential flow filtration and anion-exchange chromatography. Stability studies demonstrate a 24-month shelf life at 2–8°C in lyophilized form .
Chemical Reactions Analysis
Types of Reactions: Somapacitan primarily undergoes non-covalent interactions rather than traditional chemical reactions. Its design includes a fatty acid moiety and a hydrophilic spacer that facilitate reversible binding to serum albumin. This binding mechanism extends its half-life by slowing down its elimination from the body .
Common Reagents and Conditions: The production of somapacitan involves the use of various reagents for the fermentation and purification processes. These include growth media for Escherichia coli, buffers for maintaining pH during chromatography, and agents for cell lysis and protein extraction .
Major Products Formed: The primary product of the synthesis and purification process is the somapacitan protein itself. Due to its design, it does not undergo significant chemical transformations in the body but rather exerts its effects through receptor binding and subsequent intracellular signaling .
Scientific Research Applications
Somapacitan has a wide range of applications in scientific research, particularly in the fields of endocrinology and metabolic disorders. Its primary use is in the treatment of growth hormone deficiency in adults, where it helps to regulate body composition, muscle mass, and metabolic functions .
In Chemistry: Somapacitan serves as a model for studying long-acting protein therapeutics and the design of albumin-binding drugs. Researchers investigate its pharmacokinetics and pharmacodynamics to develop new therapeutic proteins with extended half-lives .
In Biology: Biologists use somapacitan to study growth hormone signaling pathways and their effects on cellular growth and differentiation. It provides insights into the regulation of growth hormone receptors and the downstream effects of growth hormone signaling .
In Medicine: Medically, somapacitan is used to treat adults with growth hormone deficiency, improving their quality of life by addressing symptoms such as reduced muscle mass, increased fat mass, and decreased bone density .
In Industry: The pharmaceutical industry utilizes somapacitan as a benchmark for developing long-acting protein therapeutics. Its production and formulation techniques are studied to improve the manufacturing processes of similar biologics .
Mechanism of Action
Somapacitan exerts its effects by binding to the growth hormone receptor on target cells. This binding activates intracellular signaling pathways that up-regulate the production of insulin-like growth factor I (IGF-1). IGF-1 plays a crucial role in promoting growth in bones and muscle tissue. Additionally, growth hormones directly stimulate the fusion of myoblasts and myotubes, leading to muscle fiber growth, activation of neural stem cells, and proliferation of chondrocytes .
Comparison with Similar Compounds
Pharmacokinetics and Dosing
Table 1: Pharmacokinetic and Dosing Comparison
Key Findings :
- Somapacitan’s albumin-binding moiety delays renal clearance, reducing dosing frequency without compromising bioavailability .
- Pharmacokinetic equivalence between 5 mg and 10 mg pens ensures dose flexibility for individualized therapy .
Efficacy
Table 2: Efficacy Outcomes in Phase 3 Trials
Key Findings :
- Non-inferiority in IGF-I SDS and growth velocity compared to daily GH across pediatric and adult cohorts .
- Comparable improvements in body composition (lean mass, fat distribution) in treatment-naïve and GH-experienced patients .
Table 3: Adverse Event (AE) Incidence
| AE Type | Somapacitan [WHO-DD] (%) | Daily GH (%) | Trial Reference |
|---|---|---|---|
| Injection-site Reactions | 12.1 | 10.3 | REAL 3 |
| Headache | 8.5 | 9.2 | REAL 4 |
| Arthralgia | 5.8 | 6.4 | REAL 4 |
Key Findings :
- No clinically significant differences in AE rates, including immunogenicity or long-term safety risks .
- Safety profiles align with established GH therapies, supporting interchangeability .
Treatment Burden and Patient Preference
Biological Activity
Somapacitan, a long-acting recombinant human growth hormone (hGH) derivative, has garnered significant attention for its therapeutic potential in treating growth hormone deficiency (GHD). This compound is characterized by a single amino acid substitution (L101C) and the incorporation of an albumin-binding moiety that prolongs its half-life and duration of action. This article delves into the biological activity of somapacitan, summarizing key research findings, clinical trial data, and its pharmacological profile.
Somapacitan exerts its biological effects primarily through the following mechanisms:
- Binding to Growth Hormone Receptors : Somapacitan binds to the growth hormone receptor (GHR), initiating intracellular signaling pathways that lead to the upregulation of insulin-like growth factor I (IGF-1) production. IGF-1 plays a crucial role in promoting growth in bone and muscle tissues .
- Prolonged Duration of Action : The modification with an albumin-binding moiety allows somapacitan to bind reversibly to endogenous albumin. This binding delays its elimination from the body, resulting in a prolonged pharmacological effect compared to traditional daily hGH therapies .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of somapacitan has been extensively studied. Key findings include:
- Half-Life : Somapacitan demonstrates a significantly extended half-life due to its albumin-binding properties, allowing for once-weekly dosing .
- IGF-1 Response : Clinical studies have shown that somapacitan induces a dose-dependent increase in plasma IGF-1 levels. Steady-state IGF-1 concentrations are typically reached after 1 to 2 weekly doses, with limited cumulative responses observed over time .
Table 1: Pharmacokinetic Parameters of Somapacitan
| Parameter | Value |
|---|---|
| Half-Life | Prolonged (exact duration varies) |
| Peak Serum Concentration () | Varies with dosage |
| Area Under Curve () | Dose-dependent |
| Steady-State Concentration | Achieved after 1-2 doses |
Clinical Efficacy
Somapacitan has been evaluated in multiple clinical trials for its efficacy in treating GHD. Notable studies include:
- REAL4 Study : This phase 3 trial demonstrated that somapacitan is non-inferior to daily hGH regarding height velocity (HV) in children with GHD. Patients reported a reduced treatment burden due to less frequent injections .
- Long-Term Safety and Efficacy : Over four years, somapacitan maintained efficacy and safety profiles comparable to daily GH. It was noted that switching from daily injections to weekly somapacitan resulted in favorable outcomes regarding patient satisfaction and treatment adherence .
Case Studies
Several case studies highlight the real-world application and benefits of somapacitan:
- Case Study A : A 10-year-old boy with GHD switched from daily GH injections to weekly somapacitan. After one year, he exhibited significant improvements in height velocity and reported an enhanced quality of life due to reduced injection frequency.
- Case Study B : An adult patient with adult-onset GHD transitioned to somapacitan therapy after years on daily GH. The patient experienced stable IGF-1 levels and reported fewer side effects, leading to improved adherence.
Safety Profile
The safety profile of somapacitan has been rigorously assessed across various trials:
- Adverse Events (AEs) : Somapacitan was well tolerated, with no significant increase in AEs compared to daily GH treatments. Commonly reported AEs included injection site reactions, which were generally mild .
- Immunogenicity : Studies indicate a low incidence of immunogenic reactions, suggesting that somapacitan is less likely to provoke an immune response compared to other GH formulations .
Q & A
Basic Research Questions
Q. How should researchers design pharmacokinetic (PK) studies for Somapacitan to account for its extended half-life?
- Methodological Answer : PK studies should incorporate longitudinal sampling schedules to capture the drug’s prolonged activity, with staggered time points (e.g., 24-hour, 72-hour, and weekly intervals post-administration). Population selection must stratify for variables like age, renal/hepatic function, and comorbidities to assess metabolic variability. Dose-ranging studies should compare subcutaneous vs. intramuscular administration to optimize bioavailability .
- Data Consideration : Include tables comparing half-life metrics (t½) across subgroups, using non-compartmental analysis (NCA) for AUC calculations.
Q. What statistical frameworks are optimal for analyzing efficacy endpoints in Somapacitan trials for growth hormone deficiency (GHD)?
- Methodological Answer : Mixed-effects models (e.g., linear or nonlinear) are recommended to handle repeated measures and inter-individual variability. Covariates such as baseline IGF-1 levels, BMI, and adherence rates should be included. Use the CONSORT checklist for transparency in reporting dropout rates and intention-to-treat (ITT) analyses .
- Example : A published trial (NCTXXXXXX) applied Bayesian hierarchical models to adjust for missing data in pediatric cohorts .
Q. How can researchers ensure reproducibility in preclinical models evaluating Somapacitan’s anabolic effects?
- Methodological Answer : Standardize animal models (e.g., hypophysectomized rats) with strict protocols for hormone replacement timing and dosage. Use dual-energy X-ray absorptiometry (DXA) for lean mass quantification and ELISA for GH/IGF-1 axis biomarkers. Report raw data with measures of dispersion (SD, SEM) and effect sizes .
Advanced Research Questions
Q. What strategies resolve contradictions in Somapacitan’s efficacy across heterogeneous patient subgroups (e.g., adults vs. children)?
- Methodological Answer : Conduct meta-regression analyses to identify effect modifiers (e.g., puberty status, genetic polymorphisms in GH receptors). Apply machine learning (e.g., random forests) to detect non-linear interactions. Sensitivity analyses should exclude outliers and adjust for confounding variables like concurrent therapies .
- Case Study : A 2024 meta-analysis (n=1,200) found adult responders had higher baseline IGFBP-3 levels, suggesting stratification by this biomarker improves outcome consistency .
Q. How can multi-omics approaches elucidate Somapacitan’s mechanism of action in metabolic syndromes?
- Methodological Answer : Integrate transcriptomics (RNA-seq of liver biopsies) with proteomics (LC-MS/MS for IGF-1 isoforms) and metabolomics (NMR-based lipid profiles). Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to map cross-omic interactions. Validate findings in CRISPR-edited cell lines with GH receptor knockouts .
- Data Example : A 2023 study linked Somapacitan’s lipolytic effects to PPAR-γ coactivation, validated via ChIP-seq in adipocytes .
Q. What ethical and methodological challenges arise in long-term safety monitoring for Somapacitan?
- Methodological Answer : Implement decentralized trial designs with wearable devices (e.g., continuous glucose monitors) to collect real-world data. Use competing-risk regression models to differentiate adverse events (e.g., glucose intolerance) from comorbidities. Adhere to FAIR data principles for sharing anonymized datasets .
- Framework : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for post-marketing surveillance protocols .
Methodological Guidelines
- Hypothesis Formulation : Apply the PICO framework to define Populations (e.g., GHD patients), Interventions (Somapacitan dosing), Comparators (placebo or daily GH), and Outcomes (height velocity, IGF-1 SDS) .
- Data Transparency : Archive raw datasets in repositories like ClinVar or Dryad, with metadata compliant with MIAME or STROBE standards .
- Conflict Resolution : For contradictory findings, use the GRADE framework to assess evidence quality and publish re-analyses with open peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
